molecular formula CH6N4O B1668358 Carbohydrazide CAS No. 497-18-7

Carbohydrazide

Cat. No.: B1668358
CAS No.: 497-18-7
M. Wt: 90.09 g/mol
InChI Key: XEVRDFDBXJMZFG-UHFFFAOYSA-N
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Description

Carbohydrazide, also known as 1,3-diaminourea, is a chemical compound with the formula CH₆N₄O. It appears as a white crystalline solid that is soluble in water but not in many organic solvents such as ethanol, ether, or benzene. This compound is known for its strong reducing properties and is used in various industrial applications, including as an oxygen scavenger in boiler systems and as a precursor to polymers .

Mechanism of Action

Target of Action

Carbohydrazide is a versatile compound that interacts with various targets. It has been found to exhibit cytotoxic activity against certain cancer cell lines . In this context, it has been suggested that this compound may interact with the Platelet-Derived Growth Factor Receptor A (PDGFRA), a protein that plays a crucial role in cell growth and division .

Mode of Action

This compound interacts with its targets, leading to various changes. For instance, in the context of its anticancer activity, it has been suggested that this compound may inhibit the proliferation of cancer cells by interacting with PDGFRA . This interaction could potentially disrupt the signaling pathways that promote cell growth and division, thereby inhibiting the proliferation of cancer cells.

Biochemical Pathways

This compound is involved in several biochemical pathways. It has been found to exhibit anti-inflammatory and anti-tubercular activities . In the case of its anti-inflammatory activity, this compound derivatives have been reported to inhibit the production of certain inflammatory mediators . As for its anti-tubercular activity, this compound derivatives have been found to inhibit the growth of Mycobacterium tuberculosis .

Pharmacokinetics

Computational studies have predicted that certain this compound derivatives may have good oral bioavailability .

Result of Action

The interaction of this compound with its targets leads to various molecular and cellular effects. For instance, its anticancer activity results in the inhibition of cancer cell proliferation . In the context of its use as an oxygen scavenger, this compound reacts with oxygen and metal oxides, forming protective oxide films on metal surfaces, which helps prevent corrosion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature . At elevated temperatures, this compound decomposes, releasing hydrazine and carbon dioxide . Furthermore, in an aqueous environment, this compound can react with metal oxides to form protective passive oxides .

Biochemical Analysis

Biochemical Properties

Carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses. For instance, this compound acts as an oxygen scavenger, reducing oxidative damage in biological systems. It also interacts with hydrazine derivatives, forming complexes that exhibit antimicrobial and antitumor activities . These interactions are crucial for its role in biochemical pathways, where it can inhibit or activate specific enzymes, thereby influencing metabolic processes.

Cellular Effects

This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of enzymes involved in oxidative stress, thereby protecting cells from oxidative damage. It also affects the expression of genes related to cell proliferation and apoptosis, which can impact cell growth and survival . Additionally, this compound’s antimicrobial properties can inhibit the growth of pathogenic microorganisms, thereby protecting host cells from infection.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and enzymes, altering their activity. For instance, this compound can inhibit the activity of certain oxidases, reducing the production of reactive oxygen species (ROS) and mitigating oxidative stress . It can also form complexes with metal ions, which can influence enzyme activity and stability. These interactions can lead to changes in gene expression, enzyme inhibition or activation, and alterations in cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. This compound is relatively stable at room temperature but can decompose upon heating . Over time, its effectiveness as an oxygen scavenger may decrease, which can impact its ability to protect cells from oxidative damage. Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish as the compound degrades .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively reduce oxidative stress and protect cells from damage. At high doses, it can exhibit toxic effects, including irritation to the eyes, respiratory system, and skin . Animal studies have shown that high doses of this compound can lead to adverse effects, such as reduced cell viability and increased apoptosis. These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as oxidases and reductases, influencing the production of ROS and other reactive species . These interactions can affect metabolic flux and the levels of various metabolites, thereby impacting cellular energy production and redox balance. This compound’s role in these pathways underscores its potential as a therapeutic agent for conditions involving oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects. Its distribution within tissues can also influence its overall efficacy and toxicity, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes involved in oxidative stress and energy metabolism . Targeting signals and post-translational modifications can direct this compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes. Understanding its subcellular localization can provide insights into its mechanisms of action and potential therapeutic applications .

Preparation Methods

Carbohydrazide can be synthesized through several methods:

Chemical Reactions Analysis

Carbohydrazide undergoes various chemical reactions, including:

Comparison with Similar Compounds

Carbohydrazide is similar to other hydrazine derivatives, but it has unique properties that make it valuable in specific applications:

Properties

IUPAC Name

1,3-diaminourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH6N4O/c2-4-1(6)5-3/h2-3H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVRDFDBXJMZFG-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(NN)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH6N4O
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5038757
Record name Carbonic dihydrazide
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Molecular Weight

90.09 g/mol
Source PubChem
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Physical Description

Liquid, Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS]
Record name Carbonic dihydrazide
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Record name Carbohydrazide
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CAS No.

497-18-7
Record name Carbohydrazide
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Record name Carbohydrazide
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Record name Carbohydrazide
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Record name Carbonic dihydrazide
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Record name Carbonohydrazide
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Record name CARBOHYDRAZIDE
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Synthesis routes and methods

Procedure details

Analogously to Example 3, a solution of carbodihydrazide in phenol is prepared from 3,200 g (64 mol) of hydrazine hydrate and 6,848 g (32 mol) of diphenyl carbonate and the water of hydration and also 1,500 ml of phenol are then distilled off. After addition of 3 g of dimethyltin oxide and 1,848 g (33.6 mol) of propionitrile, the mixture is heated to a weak reflux (125° C.). The temperature can be increased to 180° C. in the course of 11 hours under a continuous reflux. Thereafter, the evolution of NH3 has ended. Phenol is now distilled off at a bottom temperature of 160° C. under reduced pressure (decreasing to 15 mbar), the residue remaining liquid. Residual phenol is therefore removed under 1 mbar using an oil pump. After cooling, the residue is dissolved in 3 1 of hot water. 80 ml of diethylamine and 10 g of tartaric acid (to remove a slight turbidity caused by the catalyst) are added to the solution. A diethylamine excess and traces of phenol are removed by incipient distillation. After cooling to 10° C., the product is filtered off with suction, washed with 500 ml of cold 50% strength ethanol and dried at 100° C. in vacuo. 3,478 g (85% of theory) of 3-ethyl-4-amino-1,2,4-triazol-5-one of melting point 171° C. are obtained.
Quantity
64 mol
Type
reactant
Reaction Step One
Quantity
32 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
33.6 mol
Type
reactant
Reaction Step Three
Quantity
3 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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